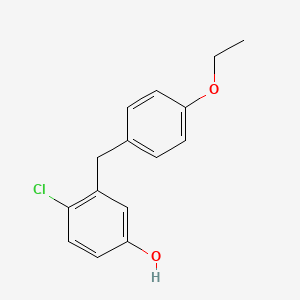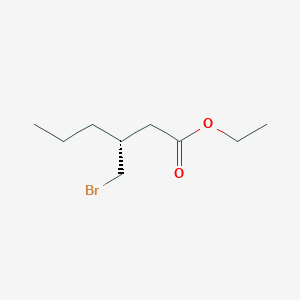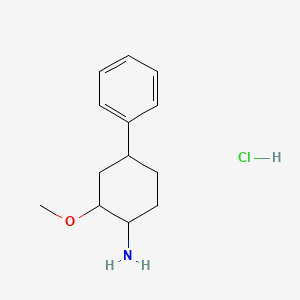
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride
Descripción general
Descripción
“2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride” is a chemical compound with the CAS Number: 1820618-32-3 . It has a molecular weight of 227.16 and its IUPAC name is 2-(pyrrolidin-3-yl)thiazole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2S.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H . This code represents the compound’s molecular structure, but a detailed analysis of the structure was not found in the search results.Physical and Chemical Properties Analysis
This compound is a solid . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Cycloadditions : 2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride and related compounds have been explored for their roles in chemical synthesis. For instance, pyrrolo[1,2-c]thiazoles have been investigated for their behavior in cycloaddition reactions, acting as thiocarbonyl ylides or azomethine ylides depending on the reacting compounds (Sutcliffe et al., 2000).
Antibacterial and Antimycobacterial Activities : Research has been conducted on the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating interesting antibacterial and antimycobacterial activities. This highlights the potential medicinal applications of these compounds (Belveren et al., 2017).
Antimicrobial and Antioxidant Potentialities : Studies have also been carried out to assess the in vitro antimicrobial potentialities and antioxidant activities of new fused heterocyclic moieties as pyrazolo[3,4-d]thiazole derivatives (Rizk et al., 2020).
Crystallographic Studies : Crystallographic studies of related compounds, such as 6-(4-chlorophenyl)-6a-nitro-6,6a,6b,7,9,11a-hexahydrospiro[chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazole-11,11′-indeno[1,2-b]quinoxaline], provide insights into the molecular structures and conformations which are crucial for understanding their chemical behavior and potential applications (Sivakumar et al., 2014).
Pharmacological Applications : These compounds have been investigated for their pharmacological applications. For example, 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines have been identified as non-nucleoside partial agonists for the A2A adenosine receptor, indicating potential therapeutic uses (Bharate et al., 2016).
Anticonvulsant Agents : Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for their anticonvulsant activity, highlighting another medicinal application of these compounds (Ghabbour et al., 2015).
Continuous-Flow Organocatalysis : The compound 5-(Pyrrolidin-2-yl)tetrazole, closely related to this compound, has been used in developing continuous-flow aldol reactions under environmentally benign conditions (Bortolini et al., 2012).
Mecanismo De Acción
Target of Action
Pyrrolidines and thiazoles are found in a variety of bioactive molecules, suggesting that they may interact with multiple targets. For example, some pyrrolidine-containing compounds are known to have antibacterial and antifungal activities .
Mode of Action
Many pyrrolidine and thiazole-containing compounds work by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride”, it’s difficult to say which biochemical pathways it might affect. Compounds containing pyrrolidine and thiazole moieties have been found to affect a variety of biochemical pathways due to their potential interactions with multiple targets .
Result of Action
Based on the bioactivities of other pyrrolidine and thiazole-containing compounds, it could potentially have antibacterial, antifungal, or other bioactivities .
Análisis Bioquímico
Biochemical Properties
2-(Pyrrolidin-3-yloxy)thiazole dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with various proteins, altering their conformation and, consequently, their activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compoundFor instance, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by modulating the activity of key signaling molecules involved in cell cycle regulation . Furthermore, it can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, which leads to changes in their activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or high temperatures . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Additionally, at very high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations in certain organelles potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propiedades
IUPAC Name |
2-pyrrolidin-3-yloxy-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.2ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;;/h3-4,6,8H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLXGMMCUJOAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)







![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)





